ethyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Ethyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperazine-1-carboxylate and its derivatives are synthesized through various methods. For instance, a synthesis process involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate using SO4 2− /Y2O3 as a catalyst in ethanol is reported. These compounds are characterized using IR, 1H, and 13C NMR, and mass spectral studies (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antimicrobial Studies
- Various derivatives of this compound have shown promising results in antimicrobial studies. For instance, some newly synthesized compounds demonstrated excellent antibacterial and antifungal activities when compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Potential in Neuroprotection
- Research on a related compound, dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), shows its potential in offering a multi-target therapeutic neuroprotective approach, particularly for Alzheimer's disease. This includes inhibition of acetylcholinesterase activity and exhibiting antioxidant properties (Lecanu et al., 2010).
Antiviral Activity
- Certain ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives have been studied for their antiviral activity. However, the majority of the synthesized compounds did not show significant activity against viruses like influenza A and hepatitis C, with only a few exceptions (Ivashchenko et al., 2014).
Anticancer Potential
- Some derivatives of this compound have been evaluated for their anticancer activities. For instance, novel ethyl esters of 4-R-6,8-dimethyl-1-oxo-1,2-dyhidropyrrolo[1,2-d][1,2,4]triazine-7-carboxylic acids demonstrated in vitro anticancer activity (Astakhina et al., 2016).
Antibacterial Activity
- New oxazolidinone-indole carboxylate hybrids, including 4-substituted piperazinylphenyloxazolidinone-indole carboxylate hybrids, have been synthesized and show promising antibacterial activities in vitro (Gong Ping, 2008).
Properties
IUPAC Name |
ethyl 4-[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-4-26-19(25)22-11-9-21(10-12-22)18(24)17(23)16-13(2)20(3)15-8-6-5-7-14(15)16/h5-8H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZGPXKVDLJTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.